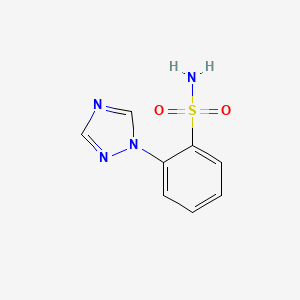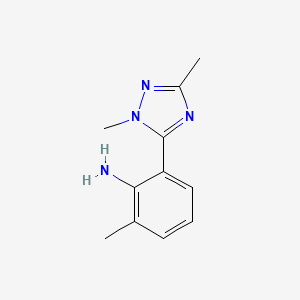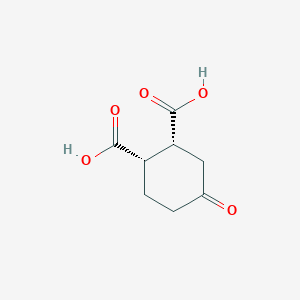
2-(1-Methyl-2-imidazolyl)-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-imidazol-2-yl)propan-2-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by alkylation to introduce the methyl group at the 1-position . The propan-2-amine group can be introduced through a nucleophilic substitution reaction using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the alkylation and substitution reactions. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-imidazol-2-yl)propan-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-methyl-1H-imidazol-2-yl)propan-2-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: Lacks the propan-2-amine group, making it less versatile in certain applications.
2-methyl-1H-imidazole: Similar structure but without the propan-2-amine group, limiting its biological activity.
1H-imidazole-4,5-dicarboxylic acid: Contains additional carboxylic acid groups, altering its chemical properties and applications.
Uniqueness
2-(1-methyl-1H-imidazol-2-yl)propan-2-amine is unique due to the presence of both the imidazole ring and the propan-2-amine group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-7(2,8)6-9-4-5-10(6)3/h4-5H,8H2,1-3H3 |
InChI Key |
PKMTXLQLSZLELD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride](/img/structure/B13540926.png)

![Methyl2-amino-4-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13540929.png)
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride](/img/structure/B13540937.png)


![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13540954.png)
![Methyl 2-isopropyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13540960.png)
![2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline](/img/structure/B13540969.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13540983.png)
